1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.209 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the cyclocondensation of dicarboxylic acids with appropriately substituted amines . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as epilepsy and cancer.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate include:
Pyrrolizines: These compounds feature a fused pyrrolidine ring and have diverse biological activities.
Pyrrolidine-2-one: This compound has a similar structure but with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the 2 and 5 positions and are used in the treatment of epilepsy.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
Properties
CAS No. |
105924-70-7 |
---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO4/c10-5-7(6-11)13-8(12)9-3-1-2-4-9/h7,10-11H,1-6H2 |
InChI Key |
WTZYXDHYRVZVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.